molecular formula C19H24N2O5S B8627359 Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Cat. No.: B8627359
M. Wt: 392.5 g/mol
InChI Key: HVBSEBWSHNPPTD-UHFFFAOYSA-N
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Description

Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

phenyl N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C19H24N2O5S/c1-19(2,3)13-11-15(17(25-4)16(12-13)21-27(5,23)24)20-18(22)26-14-9-7-6-8-10-14/h6-12,21H,1-5H3,(H,20,22)

InChI Key

HVBSEBWSHNPPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenyl chloroformate (0.5 mL, 3.99 mmol) was added to a stirred solution of N-(3-amino-5-(tert-butyl)-2-methoxyphenyl)methanesulfonamide (see, for example, Cirillo, P. F. et al., WO 2002/083628, 24 Oct. 2002; 1 g, 3.67 mmol) and NaHCO3 (620 mg, 7.38 mmol) in THF (10 mL) and DCM (10 mL). The mixture was stirred for 2 h then water (20 mL) was added. The organic layer was separated, dried (MgSO4), filtered and evaporated to furnish a brown foam, which was stirred in cyclohexane (20 mL) to afford the sub-title compound (1.4 g) as a colourless solid.
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0.5 mL
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1 g
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620 mg
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20 mL
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10 mL
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Under N2 was charged the product of step (ix) above (167.0 g, 613 mmol), NaHCO3 (77.3 g, 920 mmol), THF (870 mL) and DCM (1440 mL). Phenyl chloroformate (82.6 mL, 659 mmol) was added dropwise, while maintaining the temperature below 20° C., and the reaction was stirred at room temperature for 4 h. HPLC analysis of the reaction mixture indicated 98.6% product and 0.03% starting material. The reaction mixture was filtered and the cake was washed with THF (˜50 mL). The filtrate was concentrated to ˜900 mL and cyclohexane (2400 mL) was added, then the mixture was left to stir overnight. The resulting solid was collected via vacuum filtration and washed with cyclohexane (500 mL). The pale pink solid produced was dried, under vacuum, at 40° C. for 4 h. Yield=232.6 g (96.7%). HPLC purity 94.5%. 1H NMR purity >95%.
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77.3 g
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870 mL
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1440 mL
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82.6 mL
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